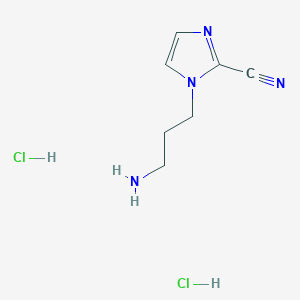

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride

Description

Properties

IUPAC Name |

1-(3-aminopropyl)imidazole-2-carbonitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.2ClH/c8-2-1-4-11-5-3-10-7(11)6-9;;/h3,5H,1-2,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZTZTLNBYWUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C#N)CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride typically involves the reaction of imidazole derivatives with appropriate nitrile and amine groups. One common method involves the reaction of 1-(3-aminopropyl)imidazole with cyanogen bromide under controlled conditions to form the carbonitrile derivative. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

Oxidation: Formation of imidazole-2-carboxylic acid derivatives.

Reduction: Formation of imidazole-2-methylamine derivatives.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares 1-(3-aminopropyl)imidazole-2-carbonitrile dihydrochloride with structurally related imidazole derivatives containing dihydrochloride salts or analogous functional groups:

Notes:

- Solubility : Dihydrochloride salts generally exhibit high water solubility due to ionic dissociation, facilitating their use in aqueous formulations .

- Reactivity : The nitrile group in the target compound may participate in nucleophilic additions or serve as a hydrogen-bond acceptor, differentiating it from thiol- or ester-containing analogues .

Pharmacological and Biochemical Profiles

- Metal Coordination: Imidazole-nitrogen atoms in analogues (e.g., [1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride) bind transition metals (e.g., iridium), hinting at catalytic or diagnostic applications .

- Enzyme Modulation: Thiol-containing imidazoles (e.g., 1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride) may inhibit cysteine proteases or act as antioxidants .

Biological Activity

1-(3-Aminopropyl)imidazole-2-carbonitrile; dihydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an imidazole ring, which is known for its biological significance, particularly in drug design due to its ability to interact with various biological targets. The synthesis of 1-(3-aminopropyl)imidazole-2-carbonitrile typically involves the reaction of imidazole derivatives with appropriate alkylating agents under controlled conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 194.11 g/mol |

| Solubility | Soluble in water |

| Melting Point | 180-182 °C |

Biological Activity

1-(3-Aminopropyl)imidazole-2-carbonitrile has been studied for several biological activities:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. For instance, it has been tested against various cancer cell lines, showing inhibition rates comparable to established chemotherapeutic agents. A study reported that derivatives of imidazole compounds exhibited IC50 values in the micromolar range against colorectal and breast cancer cell lines, indicating potential for further development as an anticancer agent .

The mechanism by which 1-(3-aminopropyl)imidazole-2-carbonitrile exerts its biological effects is believed to involve interaction with cellular targets such as enzymes or receptors. Specifically, it may act as an enzyme inhibitor, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation .

Case Studies

Several studies have explored the biological activity of imidazole derivatives similar to 1-(3-aminopropyl)imidazole-2-carbonitrile:

- Colorectal Cancer Study : A derivative exhibited an IC50 value of 57.4 µM against DLD-1 colorectal cancer cells, surpassing the efficacy of cisplatin in resistant cell lines .

- Breast Cancer Study : Another study reported that imidazole-based compounds showed significant apoptosis induction in MCF-7 breast cancer cells through mitochondrial pathways .

- Antimicrobial Efficacy : In a series of tests against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, signifying its potential use as a broad-spectrum antimicrobial agent.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in enhancing the efficacy of imidazole derivatives. Modifications at specific positions on the imidazole ring can lead to improved potency and selectivity against targeted diseases.

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1-(3-Aminopropyl)imidazole-2-carbonitrile dihydrochloride?

- Methodological Answer : The compound can be synthesized via alkylation of imidazole precursors using 3-aminopropyl chloride derivatives, followed by nitrile group introduction through nucleophilic substitution. A common approach involves reacting 1-(3-chloropropyl)imidazole with potassium cyanide under reflux in polar aprotic solvents (e.g., DMF) . Post-synthesis, the dihydrochloride salt is formed by treating the free base with HCl gas in anhydrous ethanol. Purification typically employs recrystallization or column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imidazole ring structure, aminopropyl chain connectivity, and nitrile group placement. For example, the nitrile carbon appears at ~115–120 ppm in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments, ensuring purity and structural integrity .

- X-ray Diffraction (XRD) : Single-crystal XRD resolves bond angles and dihedral angles, critical for understanding stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Discrepancies between theoretical and observed NMR signals often arise from solvent polarity, pH, or tautomerism in the imidazole ring. To mitigate:

- Use deuterated solvents with controlled pH (e.g., DO with DCl for the dihydrochloride form).

- Cross-validate with infrared (IR) spectroscopy (e.g., nitrile stretch at ~2240 cm) and elemental analysis .

- Computational tools (e.g., DFT simulations) predict NMR shifts and optimize molecular geometry .

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

- Methodological Answer :

- Coordination Chemistry : The imidazole nitrogen can chelate metal ions (e.g., Zn, Fe), potentially inhibiting metalloenzymes like cytochrome P450. Competitive binding assays with EDTA help validate metal-dependent interactions .

- Enzyme Interactions : The nitrile group may act as a hydrogen-bond acceptor, targeting serine proteases or kinases. Molecular docking studies combined with site-directed mutagenesis can identify binding pockets .

- pH-Dependent Solubility : The dihydrochloride salt enhances aqueous solubility at physiological pH, enabling in vitro assays (e.g., IC determination in buffer systems) .

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer :

- Solvent Selection : Use DMSO or acetonitrile to stabilize reactive intermediates during nitrile formation.

- Catalysis : Transition metals (e.g., Pd/C) improve yield in cross-coupling reactions for aryl-substituted derivatives .

- High-Throughput Screening (HTS) : Automated platforms vary temperature (25–80°C), pressure, and stoichiometry, with HPLC-MS monitoring reaction progress .

- Structure-Activity Relationship (SAR) : Systematic substitution at the aminopropyl or nitrile positions identifies pharmacophores. For example, fluorinated analogs may enhance metabolic stability .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Methodological Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., ATP levels in viability assays) can skew results. Standardize protocols using CLIA-certified labs .

- Salt Form Effects : Free base vs. dihydrochloride forms alter membrane permeability. Compare both forms in parallel assays .

- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., hydrolyzed nitrile to amide) in biological matrices .

Applications in Advanced Research

Q. What strategies validate the compound’s role in modulating cellular signaling pathways?

- Methodological Answer :

- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., MAPK/ERK pathway components) post-treatment.

- Protein Interaction Networks : Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) map interactomes .

- In Vivo Models : Zebrafish or murine models assess bioavailability and toxicity. Dihydrochloride salts are preferred for IP/IV administration due to solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.